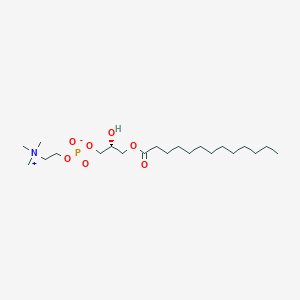

1-Tridecanoyl-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

1-Tridecanoyl-sn-glycero-3-phosphocholine, also known as 13:0 Lyso PC, is a type of lysophosphatidylcholine (LPC) which is a polar lipid localized to the cell membranes of oxidized lipoproteins . It is known to be a bioactive molecule associated with the progression of atherosclerosis . It is also involved in various biological processes such as vascular reproduction, development, and myelination .

Mode of Action

The compound acts as a bioactive proinflammatory lipid secreted on pathological response . It is also a parasympathomimetic acetylcholine precursor, which may have potential for the treatment of Alzheimer’s disease and dementia . It rapidly delivers choline to the brain across the blood-brain barrier and is a biosynthetic precursor of the acetylcholine neurotransmitter .

Biochemical Pathways

The compound is involved in the lipid metabolism pathway. It has been used as an internal standard in lipid extraction from brain tissues and macrophages . It is also used in liquid chromatography/MS analyses of lysophospholipids .

Pharmacokinetics

It is known that it is a polar lipid and is localized to the cell membranes of oxidized lipoproteins . This suggests that it may have good bioavailability in the body. It is also light-sensitive and hygroscopic .

Result of Action

The compound is known to be a bioactive molecule, associated with the progression of atherosclerosis, with findings of high concentration of LPC in the lesions/plaques . Higher levels of LPC are also found in oxidatively damaged low-density lipoprotein (oxLDL) indicating cardiovascular disease . It is also known to be implicated in neuronal diseases and cancer .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is light-sensitive and hygroscopic , suggesting that it should be stored in a dark, dry environment. It is also used as a detergent , indicating that it may interact with other substances in its environment.

Analyse Biochimique

Biochemical Properties

1-Tridecanoyl-sn-glycero-3-phosphocholine interacts with various enzymes, proteins, and other biomolecules. It is known to be a bioactive molecule, associated with the progression of atherosclerosis, with findings of high concentration of LPC in the lesions/plaques . It is also implicated in neuronal diseases and cancer .

Cellular Effects

This compound influences cell function in several ways. It is involved in various biological processes such as vascular reproduction, development, and myelination . Higher levels of LPC are also found in oxidatively damaged low-density lipoprotein (oxLDL) indicating cardiovascular disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. It is known to be a bioactive molecule, associated with the progression of atherosclerosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been used as an internal standard in lipid extraction from brain tissues and macrophages using modified Bligh and Dyer protocol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Tridecanoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerophosphocholine with tridecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, this compound is often produced using enzymatic methods. Phospholipase A2 is used to hydrolyze phosphatidylcholine, resulting in the formation of LPC . This method is preferred due to its specificity and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

1-Tridecanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: LPC can be oxidized to form oxidized phospholipids, which are involved in inflammatory processes.

Hydrolysis: Hydrolysis of LPC by phospholipase A2 results in the formation of lysophosphatidic acid and choline.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Hydrolysis: Phospholipase A2 is commonly used for the hydrolysis of LPC.

Major Products Formed

Oxidation: Oxidized phospholipids.

Hydrolysis: Lysophosphatidic acid and choline.

Applications De Recherche Scientifique

1-Tridecanoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications:

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Dodecanoyl-2-tridecanoyl-sn-glycero-3-phosphocholine: Another lysophosphatidylcholine with a similar structure but different acyl chain length.

1-Tridecanoyl-2-hydroxy-sn-glycero-3-phosphocholine: A hydroxylated form of LPC.

Uniqueness

1-Tridecanoyl-sn-glycero-3-phosphocholine is unique due to its specific acyl chain length, which influences its biological activity and interactions with cellular components .

Propriétés

IUPAC Name |

[(2R)-2-hydroxy-3-tridecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-21(24)27-18-20(23)19-29-30(25,26)28-17-16-22(2,3)4/h20,23H,5-19H2,1-4H3/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRCJJWBAXNAPE-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801347065 | |

| Record name | (2R)-2-Hydroxy-3-(tridecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20559-17-5 | |

| Record name | (2R)-2-Hydroxy-3-(tridecanoyloxy)propyl 2-(trimethylammonio)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801347065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)

![N'1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-4-pyrazolyl]methylene}-2-chloro-1-benzenesulphonohydrazide](/img/structure/B3043959.png)